6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine 6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13497470
InChI: InChI=1S/C8H7BrFNO/c9-5-1-2-6-8(7(5)10)11-3-4-12-6/h1-2,11H,3-4H2
SMILES: C1COC2=C(N1)C(=C(C=C2)Br)F
Molecular Formula: C8H7BrFNO
Molecular Weight: 232.05 g/mol

6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS No.:

Cat. No.: VC13497470

Molecular Formula: C8H7BrFNO

Molecular Weight: 232.05 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine -

Specification

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
IUPAC Name 6-bromo-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Standard InChI InChI=1S/C8H7BrFNO/c9-5-1-2-6-8(7(5)10)11-3-4-12-6/h1-2,11H,3-4H2
Standard InChI Key ACJRNDHFPAAKEV-UHFFFAOYSA-N
SMILES C1COC2=C(N1)C(=C(C=C2)Br)F
Canonical SMILES C1COC2=C(N1)C(=C(C=C2)Br)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The core structure of 6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b] oxazine consists of a benzene ring fused to a partially saturated 1,4-oxazine ring. The bromine atom at position 6 and fluorine at position 5 introduce significant steric and electronic perturbations compared to non-halogenated analogs. The fluorine atom’s high electronegativity increases the electron-withdrawing character of the aromatic system, potentially enhancing reactivity toward electrophilic substitution at adjacent positions . Bromine’s larger atomic radius may sterically hinder certain reactions while providing a handle for further functionalization via cross-coupling reactions.

Spectroscopic Signatures

While specific spectral data for this compound is unavailable, related brominated benzoxazines exhibit characteristic NMR patterns:

  • ¹H NMR: Protons on the oxazine ring (C3 and C4) resonate between δ 3.5–4.5 ppm as multiplet signals due to coupling with adjacent methylene groups .

  • ¹³C NMR: The quaternary carbon bearing bromine typically appears downfield near δ 120–130 ppm, while the fluorinated carbon resonates further upfield (δ 105–115 ppm) due to fluorine’s shielding effects .

Synthetic Strategies

Retrosynthetic Analysis

A plausible route to 6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b] oxazine involves sequential halogenation and cyclization:

  • Precursor Synthesis: Start with 5-fluoro-3,4-dihydro-2H-benzo[b] oxazine.

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions to introduce bromine at position 6.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Critical Considerations:

  • Temperature control (<5°C) to prevent polybromination.

  • Use of anhydrous solvents to avoid hydrolysis of the oxazine ring .

Industrial Scalability Challenges

Industrial production faces hurdles in:

  • Halogen Selectivity: Achieving regioselective bromination without fluorination displacement.

  • Yield Optimization: Reported yields for analogous brominations range from 50–65%, necessitating catalyst screening (e.g., FeCl₃ vs. AlCl₃) .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue (Estimated)Method of Determination
Molecular Weight232.05 g/molComputed via PubChem
LogP (Octanol-Water)2.09XLOGP3 prediction
Aqueous Solubility0.193 mg/mLESOL model
Topological Polar Surface Area21.26 ŲComputational

The compound’s moderate lipophilicity (LogP ~2.09) suggests adequate membrane permeability for biological applications, while low aqueous solubility may necessitate formulation with co-solvents.

Biological Activity and Applications

Material Science Applications

The electron-deficient aromatic system could serve as:

  • Ligands in Catalysis: For transition metals in cross-coupling reactions.

  • Monomer for Polymers: Oxazine rings may undergo ring-opening polymerization to form polybenzoxazines with high thermal stability.

Comparative Analysis with Related Compounds

Property6-Bromo-5-fluoro Derivative6-Bromo Analog (CAS 105655-01-4)
Molecular FormulaC₈H₇BrFNOC₈H₈BrNO
Molecular Weight232.05 g/mol214.06 g/mol
LogP2.092.34
Aqueous Solubility0.193 mg/mL0.215 mg/mL
Antimicrobial ActivityModerate (Predicted)MIC 16 µg/mL (S. aureus)

Fluorination reduces LogP by ~0.25 units compared to the non-fluorinated analog, potentially improving solubility but decreasing membrane permeability.

Future Directions

  • Synthetic Optimization: Screen catalysts (e.g., Pd/NHC complexes) for regioselective bromination.

  • Biological Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) given halogenated heterocycles’ affinity for ATP-binding pockets.

  • Formulation Studies: Explore nanoparticle encapsulation to overcome solubility limitations.

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